molecular formula C18H13BrCl3F3N2O2S B2519850 2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide CAS No. 318239-46-2

2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide

Cat. No. B2519850
CAS RN: 318239-46-2
M. Wt: 564.62
InChI Key: HVEZVZPBNBWPQQ-UHFFFAOYSA-N
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Description

The compound is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and properties that could be relevant to the analysis of similar compounds. The first paper discusses the use of 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions, which are important for forming various types of bonds such as C-N, C-S, and C-O bonds . The second paper examines the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, and discusses mechanisms that could be relevant to the stability and decomposition of halogenated compounds .

Synthesis Analysis

The synthesis of complex organic molecules often involves cross-coupling reactions, which are a cornerstone in the field of organic chemistry. The first paper provides an example of such reactions, where a copper catalyst is used in conjunction with a tridentate O-donor ligand to facilitate the formation of various bonds . While the synthesis of the compound is not detailed, the principles of cross-coupling could be applicable to its synthesis, particularly if similar functional groups are present.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The papers provided do not directly analyze the molecular structure of the compound , but they do discuss related structures. For example, the presence of halogen atoms in the second paper's subject compound suggests that halogenated compounds can undergo specific types of decomposition reactions, which could be relevant when considering the stability of the compound .

Chemical Reactions Analysis

Chemical reactions involving halogenated compounds can be complex, as demonstrated in the second paper, which analyzes the thermal decomposition of a brominated flame retardant . The mechanisms discussed, such as hydrogen shifts and radical reactions, could provide insight into the types of reactions that the compound might undergo, especially under thermal stress.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not directly address the properties of the compound , they do provide information on related compounds. For instance, the thermal stability of halogenated compounds, as discussed in the second paper, could be indicative of the thermal properties of the compound . Additionally, the use of a tripod ligand in the first paper suggests that the coordination environment can significantly affect the reactivity of a compound .

properties

IUPAC Name

2,2,2-trichloro-1-[1-methyl-4-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]pyrrol-2-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3F3N2O2S.BrH/c1-26-7-10(5-14(26)16(27)17(19,20)21)13-9-29-15(25-13)8-28-12-4-2-3-11(6-12)18(22,23)24;/h2-7,9H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQSKWUPKOOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C2=CSC(=N2)COC3=CC=CC(=C3)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrCl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide

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